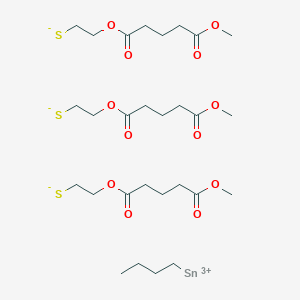
Butyltin; 2-(5-methoxy-5-oxo-pentanoyl)oxyethanethiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10-butyl-10-[[2-[(5-methoxy-1,5-dioxopentyl)oxy]ethyl]thio]-5,15-dioxo-, dimethyl ester is a complex organotin compound This compound is characterized by its unique structure, which includes multiple functional groups such as dioxa, dithia, and stanna moieties
Preparation Methods
The synthesis of 6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10-butyl-10-[[2-[(5-methoxy-1,5-dioxopentyl)oxy]ethyl]thio]-5,15-dioxo-, dimethyl ester involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds that contain the dioxa, dithia, and stanna moieties. These intermediates are then subjected to various reaction conditions to form the final compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions due to its multiple functional groups. Common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10-butyl-10-[[2-[(5-methoxy-1,5-dioxopentyl)oxy]ethyl]thio]-5,15-dioxo-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce dioxa, dithia, and stanna moieties into other compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10-butyl-10-[[2-[(5-methoxy-1,5-dioxopentyl)oxy]ethyl]thio]-5,15-dioxo-, dimethyl ester involves its interaction with specific molecular targets. The dioxa, dithia, and stanna moieties allow the compound to form stable complexes with metal ions and other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other organotin compounds with dioxa and dithia moieties. These compounds share some chemical properties but differ in their specific structures and reactivities. For example:
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene: This compound has a similar dioxa structure but contains a boron atom instead of tin.
3,9-Dioxa-2,10-dithia-6-azaundecanoic acid: This compound contains dioxa and dithia moieties but lacks the stanna group.
These comparisons highlight the unique combination of functional groups in 6,14-Dioxa-9,11-dithia-10-stannanonadecanedioic acid, 10-butyl-10-[[2-[(5-methoxy-1,5-dioxopentyl)oxy]ethyl]thio]-5,15-dioxo-, dimethyl ester, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
70942-36-8 |
|---|---|
Molecular Formula |
C28H48O12S3Sn |
Molecular Weight |
791.6 g/mol |
IUPAC Name |
butyltin(3+);2-(5-methoxy-5-oxopentanoyl)oxyethanethiolate |
InChI |
InChI=1S/3C8H14O4S.C4H9.Sn/c3*1-11-7(9)3-2-4-8(10)12-5-6-13;1-3-4-2;/h3*13H,2-6H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
CAKFTADZGWLUAD-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn+3].COC(=O)CCCC(=O)OCC[S-].COC(=O)CCCC(=O)OCC[S-].COC(=O)CCCC(=O)OCC[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















